molecular formula C12H11BrN2O2 B13653894 2-Bromo-4-isopropyl-6-nitroquinoline

2-Bromo-4-isopropyl-6-nitroquinoline

Cat. No.: B13653894
M. Wt: 295.13 g/mol
InChI Key: HNPSTMLWGQZCKI-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, isopropyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropyl-6-nitroquinoline can be achieved through various methods. One common approach involves the bromination of 4-isopropyl-6-nitroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography helps in obtaining high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropyl-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-isopropyl-6-nitroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropyl-6-nitroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group allows it to undergo redox reactions, potentially generating reactive intermediates that can modify biological macromolecules. The bromine atom may facilitate binding to specific protein sites, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-6-nitroquinoline
  • 2-Bromo-4-ethyl-6-nitroquinoline
  • 2-Bromo-4-tert-butyl-6-nitroquinoline

Uniqueness

2-Bromo-4-isopropyl-6-nitroquinoline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted quinoline derivatives.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

2-bromo-6-nitro-4-propan-2-ylquinoline

InChI

InChI=1S/C12H11BrN2O2/c1-7(2)9-6-12(13)14-11-4-3-8(15(16)17)5-10(9)11/h3-7H,1-2H3

InChI Key

HNPSTMLWGQZCKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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